3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
The compound “3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives . These are compounds containing a pyrimidine ring which bears a carboxylic acid group (or a derivative thereof) .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Another method involves the use of magnesium oxide nanoparticles for the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, diffraction patterns were collected using a 1-axis MarDTB goniometer equipped with a Rayonix SX165 CCD 2D positional sensitive CCD detector .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, the reaction of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring provides an efficient route to the pyrrolo[3,2-]pyrimidine system .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the structures of synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Scientific Research Applications
Photophysical Behavior
This compound has been studied for its intricate photophysical behavior. It exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase . This behavior is investigated using steady state, time resolved, and ultrafast spectroscopies .
Intermolecular Interaction
The compound shows evidence of intermolecular interaction between different molecules . This interaction is crucial in understanding the compound’s behavior and potential applications.
CDK2 Inhibition
The compound has been used in the development of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .
Cytotoxic Activities
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
ADMET Characteristics
The compound’s ADMET characteristics have been analyzed using SwissADME and ADMETlab 2 servers . These characteristics are necessary for drug development and should be carried out in early stages to avoid drug development failures .
High-Temperature Structure Subjected to Thermo-Mechanical Load
The compound has been applied to a high-temperature structure subjected to thermo-mechanical load . This application showcases the compound’s versatility and potential in various fields.
Mechanism of Action
The mechanism of action of similar compounds involves various biological activities. For instance, pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Safety and Hazards
Future Directions
The future directions of similar compounds involve various areas of research. For instance, the development of new methods for the synthesis of organic compounds is vital . New methods, including using nanocatalysts, have attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years .
properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-12-10-4-2-6-15-11(10)16-13(19)17(12)8-9-3-1-5-14-7-9/h1-7H,8H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWRRDLEUPCUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
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